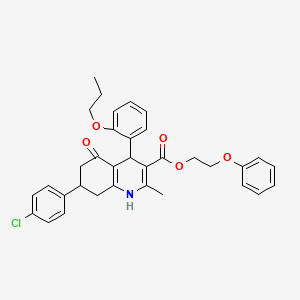
2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-(4-clorofenil)-2-metil-5-oxo-4-(2-propoxi-fenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de 2-fenoxietilo es un compuesto orgánico complejo con aplicaciones potenciales en varios campos como la química medicinal, la síntesis orgánica y la ciencia de materiales. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinolina, grupos fenoxietilo, clorofenilo y propoxi-fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 7-(4-clorofenil)-2-metil-5-oxo-4-(2-propoxi-fenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de 2-fenoxietilo normalmente implica reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación del núcleo de quinolina, seguida de la introducción de varios sustituyentes a través de reacciones como la acilación de Friedel-Crafts, la sustitución nucleófila y la esterificación. Las condiciones de reacción específicas, incluida la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría rutas sintéticas escalables con pasos de purificación eficientes. Se podrían emplear técnicas como la síntesis de flujo continuo y los reactores automatizados para mejorar la eficiencia y la consistencia de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 7-(4-clorofenil)-2-metil-5-oxo-4-(2-propoxi-fenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de 2-fenoxietilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: Se pueden realizar reacciones de sustitución tanto nucleófila como electrófila para reemplazar grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., borohidruro de sodio) y varios nucleófilos y electrófilos. Las condiciones de reacción como la temperatura, el disolvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir nuevos grupos aromáticos o alifáticos.
Aplicaciones Científicas De Investigación
El 7-(4-clorofenil)-2-metil-5-oxo-4-(2-propoxi-fenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de 2-fenoxietilo tiene varias aplicaciones de investigación científica:
Química: El compuesto se puede utilizar como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Puede servir como una sonda o ligando en ensayos bioquímicos para estudiar interacciones enzimáticas o unión a receptores.
Industria: El compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 7-(4-clorofenil)-2-metil-5-oxo-4-(2-propoxi-fenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de 2-fenoxietilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite encajar en el sitio activo de estos objetivos, modulando su actividad a través de varias vías. Los estudios detallados sobre su afinidad de unión, cinética y efectos posteriores son esenciales para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares
- 7-(4-clorofenil)-2-metil-5-oxo-4-(2-metoxifenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de 2-fenoxietilo
- 7-(4-bromofenil)-2-metil-5-oxo-4-(2-propoxi-fenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de 2-fenoxietilo
- 7-(4-clorofenil)-2-metil-5-oxo-4-(2-etoxifenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de 2-fenoxietilo
Singularidad
La singularidad del 7-(4-clorofenil)-2-metil-5-oxo-4-(2-propoxi-fenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de 2-fenoxietilo radica en su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, afinidad de unión y efectos farmacológicos, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C34H34ClNO5 |
|---|---|
Peso molecular |
572.1 g/mol |
Nombre IUPAC |
2-phenoxyethyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C34H34ClNO5/c1-3-17-40-30-12-8-7-11-27(30)32-31(34(38)41-19-18-39-26-9-5-4-6-10-26)22(2)36-28-20-24(21-29(37)33(28)32)23-13-15-25(35)16-14-23/h4-16,24,32,36H,3,17-21H2,1-2H3 |
Clave InChI |
IBBPXOSLUYBARN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCCOC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B11678606.png)
![4-[3-(4-Benzyl-piperazin-1-yl)-propionylamino]-benzoic acid methyl ester](/img/structure/B11678611.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan](/img/structure/B11678614.png)
![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678620.png)
![4-{5-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11678621.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide](/img/structure/B11678627.png)

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11678634.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678641.png)
![2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11678645.png)
![4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide](/img/structure/B11678647.png)
![ethyl 5-[(biphenyl-4-ylcarbonyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678678.png)
![N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11678683.png)
![2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol](/img/structure/B11678695.png)
